This compound is part of a broader class of pyrazole derivatives that have garnered attention for their potential biological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they are often studied for their pharmacological properties. The presence of a fluorophenyl group in this compound suggests potential applications in medicinal chemistry, particularly in drug development.
The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride typically involves several steps:
The molecular structure of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride can be represented using various structural formulas:
CC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl
BCYJRAKIICLYPJ-UHFFFAOYSA-N
The structure features a pyrazole ring with a methyl group at the 5-position and a para-fluorophenyl group at the 1-position, contributing to its unique chemical properties. The presence of the hydrochloride indicates that it exists as a salt, which can affect its solubility and stability .
The compound can participate in various chemical reactions typical for amines and heterocycles:
The physical properties of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride include:
Property | Value |
---|---|
Appearance | Powder |
Molecular Weight | 227.67 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Conditions | Room temperature |
The compound carries hazard statements indicating potential health risks such as irritation to skin and eyes (H302-H335). Proper handling precautions should be observed during laboratory work .
The potential applications of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride are diverse:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: